molecular formula C18H13Br2N3O2S B11118356 (2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11118356
M. Wt: 495.2 g/mol
InChI Key: DEBOLTIHVVWGGS-YFBJYJMGSA-N
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Description

2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core with multiple substituents, including bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the following steps:

    Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Hydrazone Group: The hydrazone moiety is introduced by reacting the thiazolone intermediate with hydrazine derivatives.

    Aldol Condensation: The final step involves an aldol condensation reaction between the hydrazone-thiazolone intermediate and the appropriate aldehyde to introduce the methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone groups.

    Reduction: Reduction reactions can target the hydrazone and thiazolone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular targets such as DNA and proteins. The hydrazone and thiazolone moieties can form covalent bonds with nucleophilic sites on these biomolecules, leading to inhibition of their function. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(4-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • 2-{(E)-2-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

The unique combination of bromine and methoxy substituents in 2-{(E)-2-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3-BROMOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE imparts distinct electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C18H13Br2N3O2S

Molecular Weight

495.2 g/mol

IUPAC Name

(2E,5Z)-2-[(E)-(3-bromo-4-methoxyphenyl)methylidenehydrazinylidene]-5-[(3-bromophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13Br2N3O2S/c1-25-15-6-5-12(8-14(15)20)10-21-23-18-22-17(24)16(26-18)9-11-3-2-4-13(19)7-11/h2-10H,1H3,(H,22,23,24)/b16-9-,21-10+

InChI Key

DEBOLTIHVVWGGS-YFBJYJMGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2)Br

Origin of Product

United States

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